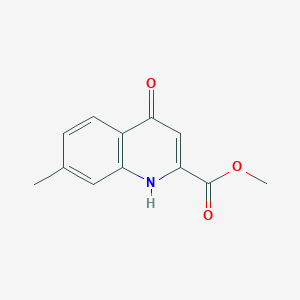![molecular formula C6H5N3NaO B8348706 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)](/img/structure/B8348706.png)
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)
描述
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring fused with the pyridine ring imparts distinctive chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) typically involves the reaction of 1,2,4-triazolo[4,3-a]pyridinium tetrafluoroborates with metal complexes such as rhodium and palladium under mild basic conditions. For instance, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the corresponding rhodium and palladium complexes .
Industrial Production Methods
Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
化学反应分析
Types of Reactions
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like THF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with modified ring structures.
科学研究应用
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) has several scientific research applications, including:
作用机制
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and pathways.
相似化合物的比较
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also contain the triazole ring fused with a different heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]quinolines: These derivatives have a quinoline ring fused with the triazole ring and are used in similar applications.
1,2,4-Triazolo[3,4-a]isoquinolines: These compounds have an isoquinoline ring fused with the triazole ring and are explored for their unique chemical properties.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C6H5N3NaO |
|---|---|
分子量 |
158.11 g/mol |
InChI |
InChI=1S/C6H5N3O.Na/c10-6-8-7-5-3-1-2-4-9(5)6;/h1-4H,(H,8,10); |
InChI 键 |
ZZTYRNGNHWIJFN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NNC(=O)N2C=C1.[Na] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-thiophen-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8348628.png)




![4-hydroxy-2-methylthio-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine](/img/structure/B8348660.png)








